molecular formula C6H9F2N3 B3017834 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1174875-53-6

1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B3017834
CAS No.: 1174875-53-6
M. Wt: 161.156
InChI Key: GDDRBZXOGSZJFG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as amines using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-4-methyl-1H-imidazole
  • 1-(2,2-Difluoroethyl)-4-methyl-1H-triazole

Uniqueness

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern and the presence of the difluoroethyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-4-2-11(3-5(7)8)10-6(4)9/h2,5H,3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDRBZXOGSZJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174875-53-6
Record name 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
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